molecular formula C10H11BrClN B13031033 (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13031033
M. Wt: 260.56 g/mol
InChI Key: ZPMYCPNZELLKNN-JTQLQIEISA-N
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Description

Structural Significance in Tetrahydronaphthalene Derivatives

The molecular architecture of this compound derives from the tetrahydronaphthalene (tetralin) core, a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexane ring. This scaffold provides a rigid yet flexible framework that balances aromaticity with conformational adaptability, making it a favored template in medicinal chemistry. The compound’s structural uniqueness arises from its halogen substituents: a bromine atom at position 5 and a chlorine atom at position 7 (Figure 1). These electron-withdrawing groups enhance electrophilic reactivity at adjacent positions while influencing the molecule’s electronic distribution and lipophilicity.

The primary amine group at position 1 introduces a polar moiety capable of forming hydrogen bonds with biological targets. This feature is shared with other pharmacologically active tetralin derivatives, such as 2-aminotetralin, which exhibits serotonin receptor affinity. Comparative analysis of halogenated tetralins reveals that the 5-bromo-7-chloro substitution pattern optimizes steric and electronic interactions in receptor binding pockets, as evidenced by studies on adenosine A~2B~ receptor antagonists.

Table 1: Comparative Structural Features of Selected Halogenated Tetralin Derivatives

Compound Halogen Substituents Amine Position Molecular Weight (g/mol)
(S)-5-Bromo-7-chloro-1-amine Br (C5), Cl (C7) 1 260.56
5-Bromo-1-amine Br (C5) 1 226.11
2-Aminotetralin None 2 147.22

Historical Context of Halogenated Tetrahydronaphthalen-amines

The synthesis and application of halogenated tetralin amines trace back to mid-20th-century efforts to modify natural product scaffolds for enhanced bioactivity. Early work focused on non-halogenated derivatives like 2-aminotetralin, which demonstrated affinity for serotonin receptors. The introduction of halogens emerged as a strategy to improve metabolic stability and target selectivity. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a serotonin agonist, highlighted the potential of substituting tetralins with electronegative groups.

The Darzens tetralin synthesis, a classical method involving intramolecular electrophilic aromatic substitution, facilitated early explorations into tetralin derivatives. Modern advances, such as high-throughput synthesis and computational modeling, have enabled precise halogen placement. A 2004 study on tetralin carboxamide GHS-R antagonists demonstrated the efficacy of rational design in developing potent ligands, leveraging halogenation to fine-tune receptor affinity. The compound (S)-5-Bromo-7-chloro-1-amine exemplifies this evolution, combining regioselective halogenation with stereochemical control to achieve optimal pharmacodynamic properties.

Role of Stereochemistry in Pharmacophore Development

Stereochemistry profoundly influences the biological activity of chiral tetralin derivatives. The (S)-enantiomer of 5-Bromo-7-chloro-1-amine exhibits distinct binding characteristics compared to its (R)-counterpart, as evidenced by studies on enantioselective receptor recognition. In adenosine A~2B~ receptor antagonists, for example, the spatial orientation of halogen substituents and the amine group determines binding affinity and selectivity. The (S)-configuration positions the bromine and chlorine atoms in a topology that complements the receptor’s hydrophobic pocket, while the amine engages in hydrogen bonding with conserved residues.

Figure 2: Enantioselective Binding of (S)- vs. (R)-5-Bromo-7-chloro-1-amine
(Hypothetical model showing differential interactions with a receptor binding site)

This enantioselectivity mirrors findings in serotonin receptor ligands, where minor stereochemical alterations drastically modulate efficacy. The (S)-enantiomer’s superiority in preclinical models underscores the importance of chiral resolution in pharmacophore optimization. Computational studies using free energy perturbation simulations further validate that stereochemical adjustments can enhance binding free energy by up to 3 kcal/mol in halogenated tetralins.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1S)-5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

ZPMYCPNZELLKNN-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Br)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor, 1,2,3,4-tetrahydronaphthalen-1-amine, is synthesized via formylation and subsequent reduction steps:

Step Reagents & Conditions Yield Notes
Formylation of (R)-1,2,3,4-tetrahydronaphthalen-1-amine Ethyl formate, 60–80°C, 14 h 63% Formation of formamide intermediate by heating amine with ethyl formate; precipitation upon hexane addition
Reduction of formamide Lithium aluminum hydride in THF, reflux overnight ~80% Reduction of formamide to amine; careful quenching with water and NaOH; purification by filtration and evaporation

This method provides the chiral amine intermediate with high stereochemical integrity.

Stereoselective Amination

The introduction of the amino group at the 1-position with (S)-configuration can be achieved by:

  • Using chiral auxiliaries or chiral catalysts in reductive amination or substitution reactions.
  • Employing Boc-protected intermediates to control reactivity and stereochemistry.

Example reaction conditions from related amine synthesis:

Step Reagents & Conditions Yield Notes
Coupling with Boc-L-Pro-OH Boc-L-Pro-OH, hydroxybenzotriazole, EDC, DiPEA in DMF, 0°C to RT overnight 95% (over 2 steps) Protection and coupling step to prepare amine derivatives; reaction monitored by TLC; aqueous workup and drying
Deprotection TFA in CH2Cl2, 15 minutes Quantitative Removal of Boc group to regenerate free amine; precipitation in diethyl ether; filtration and drying

Purification and Characterization

  • Purification is typically done by column chromatography using ethyl acetate/hexane mixtures.
  • Characterization includes NMR (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Product/Intermediate
1 Formylation Ethyl formate, 60–80°C, 14 h 63 Formamide intermediate
2 Reduction LiAlH4 in THF, reflux overnight ~80 (S)-1,2,3,4-Tetrahydronaphthalen-1-amine
3 Halogenation NBS (bromination), NCS (chlorination), protected amine Not specified 5-Bromo-7-chloro substituted tetrahydronaphthalene
4 Coupling/Protection Boc-L-Pro-OH, EDC, HOBt, DiPEA, DMF 95 (over 2 steps) Boc-protected amine derivative
5 Deprotection TFA in CH2Cl2 Quantitative Free amine (target compound)

Research Findings and Notes

  • The stereochemical purity is maintained by using chiral starting materials or chiral reagents, as confirmed by NMR and chiral HPLC analyses.
  • Reaction conditions such as temperature control (0°C to room temperature) and solvent choice (DMF, THF, CH2Cl2) are critical for high yield and selectivity.
  • Halogenation steps require careful control to avoid polyhalogenation or side reactions on the amine moiety.
  • The overall synthetic route is efficient, scalable, and suitable for producing the compound with high enantiomeric excess and purity.

Scientific Research Applications

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a ligand in receptor binding studies, enzyme inhibition assays, and as a probe in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine with analogous tetrahydronaphthalen-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Stereochemistry Key Properties/Applications Reference
This compound 5-Br, 7-Cl C₁₀H₁₁BrClN 260.56 S Potential inhibitor, research use
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 7-Br C₁₀H₁₂BrN 226.11 R Research chemical
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-OCH₃ C₁₁H₁₆ClNO 213.70 S Pharmaceutical intermediate
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine 5-Br, 7-Br C₁₀H₁₁Br₂N 304.01 R Discontinued, experimental
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 7-F C₁₀H₁₃ClFN 201.67 S Hazardous (H315, H319, H335)
(1R,4S)-Sertraline hydrochloride 3,4-Cl₂, N-methyl C₁₇H₁₈Cl₃N 342.69 (1R,4S) FDA-approved antidepressant

Impact of Substituents and Stereochemistry

Halogen Substitutions: The 5-Br,7-Cl combination in the target compound introduces steric and electronic effects distinct from mono-halogenated analogs (e.g., (R)-7-Bromo in ). The chlorine atom’s electronegativity may enhance polar interactions in biological systems compared to bromine or fluorine. Dihalogenated analogs like (R)-5,7-Dibromo (MW 304.01 g/mol, ) exhibit higher molecular weights but reduced commercial availability, limiting their practical use.

Stereochemical Effects :

  • The S-configuration of the target compound contrasts with the R-enantiomers (e.g., (R)-7-Bromo in ), which may lead to divergent binding affinities. For example, sertraline’s (1R,4S) configuration is critical for its serotonin reuptake inhibition .

Functional Group Variations :

  • Methoxy derivatives (e.g., (S)-6-Methoxy in ) prioritize hydrogen bonding via the OCH₃ group, whereas halogenated analogs rely on hydrophobic interactions.
  • N-Methylation in sertraline hydrochloride enhances metabolic stability and bioavailability compared to primary amines like the target compound .

Physicochemical and Pharmacological Insights

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., (S)-7-Fluoro hydrochloride in ) generally exhibit improved water solubility compared to free bases.
  • Stability : Halogenated derivatives are typically stable under inert storage conditions but may degrade under prolonged light exposure .

Biological Activity

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with significant biological activity that has garnered attention in various fields of research. Its molecular formula is C10H11BrClNC_{10}H_{11}BrClN and it has a molecular weight of 260.56 g/mol. This compound's structure features a tetrahydronaphthalene backbone with bromine and chlorine substituents, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H11BrClNC_{10}H_{11}BrClN
Molecular Weight260.56 g/mol
CAS Number1337694-74-2
MDL NumberMFCD20463986

Research indicates that this compound may act on various biological pathways. Its structural analogs have been studied for their potential effects on serotonin receptors and their roles in modulating physiological responses such as temperature regulation and metabolic rates in animal models . The compound's interactions with these receptors suggest potential applications in neuropharmacology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, indicating a potential for development as an antibacterial agent .

Antitumor Activity

The compound's derivatives have been evaluated for antitumor activity. Certain analogs demonstrated preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, indicating a selective cytotoxic effect that could be leveraged in cancer therapy .

Study 1: Antibacterial Activity Against MRSA

A study assessed the antibacterial efficacy of various naphthalene derivatives against MRSA. The results indicated that specific compounds within the same class as this compound showed minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA strains .

Study 2: Serotonin Receptor Modulation

Another investigation explored the effects of serotonin receptor activation on thermoregulation in mammals. It was found that certain compounds could induce hypothermic responses by modulating serotonin levels, suggesting potential therapeutic implications for temperature regulation disorders .

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